molecular formula C36H29N2O2P B12934305 (4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B12934305
M. Wt: 552.6 g/mol
InChI Key: RMUAXNNRJVEFSH-ROJLCIKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand featuring a phenylphosphanediyl core linked to two 4-phenyl-4,5-dihydrooxazole moieties. Its stereochemistry at the 4-position of the oxazole rings (S-configuration) and the rigid bis(2,1-phenylene) backbone make it a valuable ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as cyclopropanations and enantioselective additions . The phosphine group enhances electron-donating properties, while the oxazole rings contribute to steric bulk, enabling precise stereochemical control.

Properties

Molecular Formula

C36H29N2O2P

Molecular Weight

552.6 g/mol

IUPAC Name

phenyl-bis[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane

InChI

InChI=1S/C36H29N2O2P/c1-4-14-26(15-5-1)31-24-39-35(37-31)29-20-10-12-22-33(29)41(28-18-8-3-9-19-28)34-23-13-11-21-30(34)36-38-32(25-40-36)27-16-6-2-7-17-27/h1-23,31-32H,24-25H2/t31-,32-/m1/s1

InChI Key

RMUAXNNRJVEFSH-ROJLCIKYSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxazole Rings: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Phosphane Coupling: The phenylphosphanediyl linkage can be formed through a coupling reaction involving a phosphane precursor and the phenylene groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions could target the oxazole rings or the phenyl groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reagents such as halogens or nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution could introduce nitro or halogen groups to the phenyl rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure might be exploited in the design of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development:

    Biological Probes: The compound could be used as a probe to study biological processes involving phosphane or oxazole groups.

Industry

    Polymer Science: Incorporation into polymers to impart specific properties such as flame retardancy or thermal stability.

    Electronics: Potential use in the development of organic electronic devices.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) exerts its effects would depend on its specific application. For example, as a ligand in catalysis, it might coordinate to a metal center, facilitating the activation of substrates through electronic and steric effects. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a family of bis(oxazoline) ligands with structural variations in the central linker and substituents. Key analogues include:

Compound Name Central Linker Oxazole Substituent Molecular Weight Key Applications
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) (Target) Phenylphosphanediyl Phenyl ~564.70* Asymmetric catalysis
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-cyclohexyl-4,5-dihydrooxazole) Phenylphosphanediyl Cyclohexyl 564.70 Catalysis, chiral resolution
(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) 1-Phenylpropane-2,2-diyl Phenyl 410.51 Ligand screening, organic synthesis
(4S,4'S)-2,2'-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) Cyclopentane-1,1-diyl Benzyl 412.51 Metal coordination chemistry

*Molecular weight estimated based on structural similarity to cyclohexyl analogue.

Key Observations :

  • Central Linker : The phenylphosphanediyl group in the target compound provides greater rigidity and electronic tunability compared to hydrocarbon linkers (e.g., cyclopentane or propane) . This rigidity enhances enantioselectivity in catalytic reactions.
  • Substituent Effects : Phenyl groups on the oxazole rings (target compound) offer stronger π-π interactions in substrate binding compared to cyclohexyl (steric bulk) or benzyl (flexibility) groups .
Commercial Availability

Prices correlate with substituent complexity, with phenylphosphanediyl derivatives generally costing 20–30% more than hydrocarbon-linked variants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.